molecular formula C8H7BrO3S B031752 Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate CAS No. 22098-10-8

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

Cat. No.: B031752
CAS No.: 22098-10-8
M. Wt: 263.11 g/mol
InChI Key: PMBGHMBDWGNJJE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification and subsequent oxidation. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The brominated thiophene is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.

    Oxidation: The final step involves the oxidation of the ester to form the 2-oxoacetate moiety using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidized Derivatives: Various carboxylic acids and ketones.

    Reduced Derivatives: Alcohols.

    Substituted Derivatives: Amines, thioethers, and ethers.

Scientific Research Applications

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is primarily based on its ability to undergo various chemical reactions. The bromine atom and the 2-oxoacetate moiety provide reactive sites for nucleophilic and electrophilic attacks, respectively. These reactions can lead to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and the resulting products.

Comparison with Similar Compounds

  • Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
  • Ethyl 2-(5-bromothiophen-2-yl)acetate
  • 2-Thiopheneacetic acid, 5-bromo-, ethyl ester

Comparison: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is unique due to the presence of the 2-oxoacetate moiety, which provides additional reactivity compared to similar compounds like Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate and Ethyl 2-(5-bromothiophen-2-yl)acetate. This additional functionality allows for a broader range of chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGHMBDWGNJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371316
Record name Ethyl (5-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22098-10-8
Record name Ethyl (5-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiophene (10 mL, 103.3 mmol, 1.0 eq) in dichloromethane (200 mL) was added ethyl 2-chloro-2-oxoacetate (13.8 mL, 123.9 mmol, 1.2 eq) and aluminum trichloride (16.5 g, 123.9 mmol, 1.2 eq) at 0° C. After stirring for 10 minutes, the reaction mixture was diluted with dichloromethane and poured into ice. The combined organic phase was washed (brine), dried (MgSO4), filtered and concentrated to give a residue, the residue was purified by silica gel column chromatography to yield ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate (7.0 g, 25.8%). LC-MS (m/z): 262.8 [M+H]+. 1H NMR (400 MHz, DMSO-d6): δ 1.33 (t, J=7.2 Hz, 3H), 4.33-4.39 (m, 2H), 7.48 (d, J=3.6 Hz, 1H), 7.94 (d, J=4.4 Hz, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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